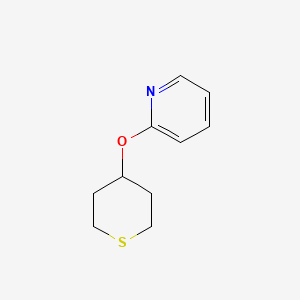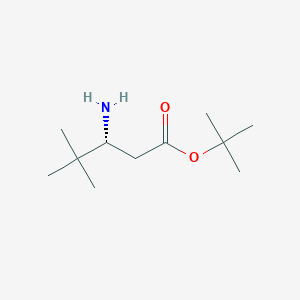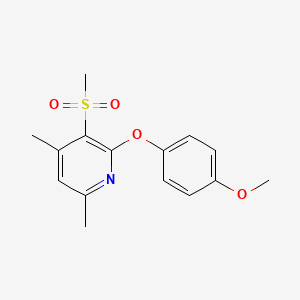
methyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate
カタログ番号:
B2650558
CAS番号:
26088-67-5
分子量:
229.279
InChIキー:
DCFRCSKESTZADV-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate” is a chemical compound with the formula C14H15NO2 . It is a derivative of carbazole, a class of compounds that have exhibited a broad spectrum of biological activity, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic effects .
Synthesis Analysis
The synthesis of 2,3,4,9-tetrahydro-1H-carbazol-1-ones, which includes “this compound”, involves the direct regioselective oxygenation of 2,3,4,9-tetrahydro-1H-carbazoles . The starting tetrahydrocarbazoles are obtained in reactions of substituted phenylhydrazines with cyclohexanone according to the Fischer method . The yield of the product can be increased by using dioxane as a solvent .Molecular Structure Analysis
The molecular structure of “this compound” can be viewed using Java or Javascript . The IUPAC Standard科学的研究の応用
Chemical Synthesis and Reactions
- Methyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl) oxoacetates have been studied for their reactions with hydroxylamine hydrochloride and urea, leading to various derivatives like 1-hydroxyimino-2,3,4,9-tetrahydro-1H-carbazoles and methyl isoxazolo[5,4-a]carbazole-3-carboxylates. These reactions demonstrate the compound's versatility in forming diverse chemical structures (Martin & Prasad, 2007).
Applications in Photophysics
- Two new fluorophores derived from methyl 2,3,4,9-tetrahydro-1H-carbazol-1-one have been synthesized, demonstrating sensitivity to solvent polarity and potential applications in photophysical studies. Their behavior in different solvents and interactions with organic bases suggest applications in exploring molecular interactions and environmental effects on fluorescence (Ghosh et al., 2013).
Microbial Biotransformation
- The bacterial biotransformation of 2,3,4,9-tetrahydro-1H-carbazole has been analyzed using a specific strain of Ralstonia sp., revealing new insights into microbial metabolism of carbazole derivatives. This study highlights potential applications in biotechnology and environmental sciences (Waldau et al., 2009).
Corrosion Inhibition
- Carbazole derivatives, including those related to methyl 2,3,4,9-tetrahydro-1H-carbazole, have been studied as potential anticorrosion agents for mild steel in various environments. Their adsorption on steel surfaces and interaction with steel on a molecular level reveal their potential in industrial applications (Nwankwo et al., 2018).
Anticancer Research
- Synthesized derivatives of 2,3,4,9-tetrahydro-1H-carbazole have been evaluated for their anticancer activity, demonstrating significant potential against specific cell lines. This research contributes to the development of new anticancer drugs (Chaudhary & Chaudhary, 2016).
Molecular Spectroscopy
- Studies on the vibrational spectra and stable conformations of related carbazole derivatives enhance our understanding of their molecular properties, which could have implications in material science and molecular design (Davydova et al., 2020).
特性
IUPAC Name |
methyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-17-14(16)9-6-7-13-11(8-9)10-4-2-3-5-12(10)15-13/h2-5,9,15H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFRCSKESTZADV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=C(C1)C3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-[(2-Chloro-4-formyl-6-methoxyphenoxy)methyl]benzonitr...
Cat. No.: B2650475
CAS No.: 443292-46-4
2-(3-((4-ethoxyphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)...
Cat. No.: B2650478
CAS No.: 895646-04-5
4-[(4-chloroanilino)methylene]-2-methyl-5-(trifluoromet...
Cat. No.: B2650481
CAS No.: 320425-07-8
N-[(Z)-1-(1,3-dioxoinden-2-yl)ethylideneamino]benzamide
Cat. No.: B2650482
CAS No.: 325699-58-9
![2-[(2-Chloro-4-formyl-6-methoxyphenoxy)methyl]benzonitrile](/img/structure/B2650475.png)

![4-[(4-chloroanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2650481.png)
![N-[(Z)-1-(1,3-dioxoinden-2-yl)ethylideneamino]benzamide](/img/structure/B2650482.png)


![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2650488.png)
![(Z)-ethyl 4-((4-((6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2650490.png)




![N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2650496.png)
![7-chloro-N-(4-methylbenzyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2650498.png)
